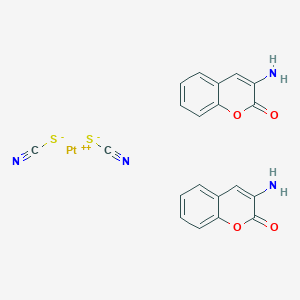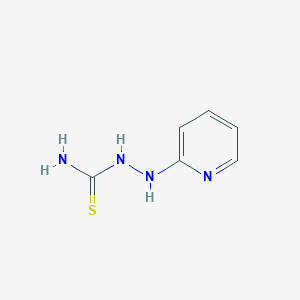
Hydrazinecarbothioamide, 2-(2-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Hydrazinecarbothioamide, 2-(2-pyridinyl)-, can be synthesized through different methods. One common synthetic route involves the reaction of hydrazinecarbothioamides with 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate . The reaction conditions typically include gentle heating and the use of various reagents such as triethylamine and ethanol . The structure of the obtained products can be characterized using infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) techniques .
Analyse Des Réactions Chimiques
Hydrazinecarbothioamide, 2-(2-pyridinyl)-, undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include 2-(bis(methylthio)methylene)malononitrile, ethyl 2-cyano-3,3-bis(methylthio)acrylate, and triethylamine . The major products formed from these reactions include heterocyclic rings such as pyrazole, triazole, and thiadiazole derivatives .
Applications De Recherche Scientifique
Hydrazinecarbothioamide, 2-(2-pyridinyl)-, has a wide range of scientific research applications. It has been studied for its antimicrobial, antiviral, antifungal, antibacterial, antitumor, and anticarcinogenic properties . Additionally, it has been used in spectrophotometric detection of metals and in the development of materials for telecommunications and optical storage . The compound’s ability to exist in tautomeric forms makes it a versatile chelating agent in various chemical processes .
Mécanisme D'action
The mechanism of action of hydrazinecarbothioamide, 2-(2-pyridinyl)-, involves its interaction with molecular targets and pathways in biological systems. The compound’s antimicrobial and antitumor activities are attributed to its ability to inhibit DNA production by altering the reductive transformation of ribonucleotide to deoxyribonucleotide . The presence of sulfur and nitrogen atoms in the compound’s structure contributes to its biological activity .
Comparaison Avec Des Composés Similaires
Hydrazinecarbothioamide, 2-(2-pyridinyl)-, can be compared with other similar compounds such as hydrazinecarbothioamide, 2-[1-(4-pyridinyl)ethylidene]-, and other thiosemicarbazides . These compounds share similar structural features and biological activities, but hydrazinecarbothioamide, 2-(2-pyridinyl)-, is unique due to its specific pyridinyl group, which enhances its chelating behavior and biological properties .
Propriétés
Numéro CAS |
77133-64-3 |
|---|---|
Formule moléculaire |
C6H8N4S |
Poids moléculaire |
168.22 g/mol |
Nom IUPAC |
(pyridin-2-ylamino)thiourea |
InChI |
InChI=1S/C6H8N4S/c7-6(11)10-9-5-3-1-2-4-8-5/h1-4H,(H,8,9)(H3,7,10,11) |
Clé InChI |
GWXJJPUVJRAAPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)NNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


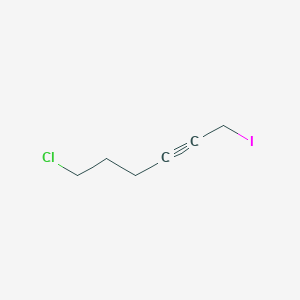
![1-[4-(Benzyloxy)-3-chlorophenyl]-2-bromoethan-1-one](/img/structure/B14439437.png)


![4-[2-(1H-Pyrazol-1-yl)ethyl]phenol](/img/structure/B14439459.png)
![3-[(Hydroxyimino)methyl]-1-phenylpyridine-2(1H)-thione](/img/structure/B14439461.png)
![6-[(1E,3E,5E)-6-[(1R,3R,4S,5S,7R)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B14439466.png)


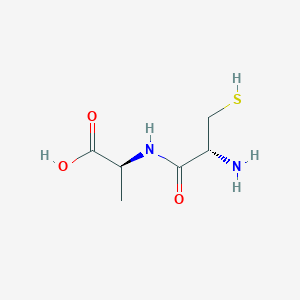
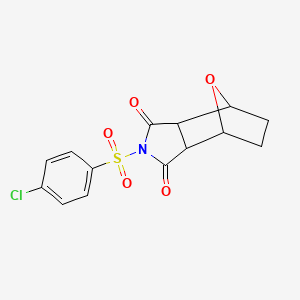
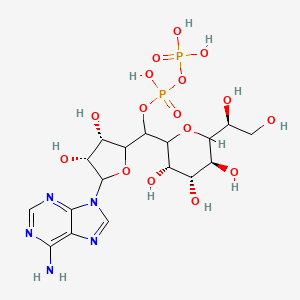
![2-[4-(5-Bromothiophene-2-carbonyl)phenyl]propanoic acid](/img/structure/B14439490.png)
